molecular formula C12H13N5O2S B6356016 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858240-34-2

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356016
CAS No.: 1858240-34-2
M. Wt: 291.33 g/mol
InChI Key: JMSXPNLWRZDILP-UHFFFAOYSA-N
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Description

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and an appropriate base to form the thiadiazole ring. The resulting intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the thiadiazole ring .

Chemical Reactions Analysis

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

1-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared to other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: A simpler compound with similar antimicrobial properties but lacking the piperazine moiety.

    4-Nitrophenylpiperazine: A related compound that shares the nitrophenyl and piperazine groups but lacks the thiadiazole ring.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(4-nitrophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-17(19)10-3-1-9(2-4-10)11-14-12(20-15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSXPNLWRZDILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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